Product packaging for 3-Ethylthiophen-2-amine(Cat. No.:CAS No. 124701-11-7)

3-Ethylthiophen-2-amine

Cat. No.: B13354188
CAS No.: 124701-11-7
M. Wt: 127.21 g/mol
InChI Key: OAOSOXNBIUHVLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethylthiophen-2-amine is a high-value, substituted 2-aminothiophene that serves as a versatile synthetic building block in organic chemistry and drug discovery. The 2-aminothiophene scaffold is a recognized privileged structure in medicinal chemistry, known for conferring a wide range of biological activities, including antiviral, antiproliferative, and anti-inflammatory properties . As such, this compound is a key intermediate for constructing more complex, biologically active molecules and is a valuable precursor in the synthesis of pharmaceutical candidates and functional materials. This compound is strictly intended for research applications and is classified as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NS B13354188 3-Ethylthiophen-2-amine CAS No. 124701-11-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124701-11-7

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

IUPAC Name

3-ethylthiophen-2-amine

InChI

InChI=1S/C6H9NS/c1-2-5-3-4-8-6(5)7/h3-4H,2,7H2,1H3

InChI Key

OAOSOXNBIUHVLW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC=C1)N

Origin of Product

United States

Synthetic Methodologies for 3 Ethylthiophen 2 Amine and Its Derivatives

Direct Synthesis Approaches to 3-Ethylthiophen-2-amine

Direct, one-pot syntheses are highly sought after for their efficiency and atom economy. The most prominent method for the synthesis of 2-aminothiophenes is the Gewald reaction. However, the direct synthesis of this compound via a standard Gewald protocol is challenging. The Gewald reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. The substituent at the 3-position of the resulting 2-aminothiophene is determined by the structure of the active methylene nitrile. To achieve a 3-ethyl substituent, one would theoretically need to employ a reagent such as 2-cyanobutanoic acid or its derivatives. These are not typical starting materials for this reaction, and their use could lead to complications such as side reactions or low yields.

For instance, the reaction of butan-2-one with ethyl cyanoacetate and sulfur would be expected to yield a 2-aminothiophene with methyl and ethyl groups at the 4- and 5-positions, and a carboxylate group at the 3-position, rather than the desired 3-ethyl product. Therefore, direct synthesis of this compound through a conventional Gewald reaction is not a straightforward approach. Alternative multicomponent strategies would need to be developed to achieve this specific substitution pattern in a single step.

Gewald Reaction and Adaptations for 2-Aminothiophene Scaffolds

The Gewald reaction remains a cornerstone for the synthesis of a wide variety of 2-aminothiophene derivatives, even if not for the direct synthesis of this compound itself. researchgate.net This multicomponent reaction condenses a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted 2-aminothiophene. wikipedia.orgorganic-chemistry.org

Mechanistic Understanding of Gewald Multi-Component Reactions

The mechanism of the Gewald reaction has been elucidated to proceed through several key steps. wikipedia.org The initial step is a Knoevenagel condensation between the ketone or aldehyde and the active methylene nitrile, catalyzed by a base, to form a stable α,β-unsaturated nitrile intermediate. wikipedia.orgchemrxiv.org The exact mechanism of the subsequent addition of elemental sulfur is not fully understood but is thought to involve the formation of a sulfur-containing intermediate. wikipedia.org This is followed by cyclization and tautomerization to yield the final 2-aminothiophene product. wikipedia.org Computational studies using Density Functional Theory (DFT) have further clarified that the reaction is initiated by the Knoevenagel-Cope condensation, followed by the opening of the elemental sulfur ring and the formation of polysulfide intermediates. chemrxiv.org

Optimization of Reaction Conditions and Catalyst Systems

Significant research has been dedicated to optimizing the Gewald reaction to improve yields, reduce reaction times, and broaden its substrate scope. Key parameters that are often varied include the choice of catalyst, solvent, and temperature.

ParameterVariationOutcome
Catalyst Basic catalysts such as morpholine, diethylamine, or triethylamine are commonly used. Heterogeneous catalysts and organocatalysts like L-proline have also been employed to facilitate easier workup and purification.The choice of catalyst can significantly influence the reaction rate and yield.
Solvent Protic solvents like ethanol or methanol are frequently used. Green solvents and solvent-free conditions, including mechanochemistry, have been explored to enhance the environmental friendliness of the synthesis.The solvent can affect the solubility of reactants and influence the reaction pathway.
Temperature The reaction is often carried out at elevated temperatures, and microwave irradiation has been shown to be beneficial in reducing reaction times and improving yields. wikipedia.orgHigher temperatures generally accelerate the reaction, but can also lead to side product formation.

Regioselective Functionalization of the Thiophene (B33073) Ring for Ethyl Substitution at C3

Given the challenges in the direct synthesis of this compound, a more viable strategy involves the regioselective functionalization of a pre-formed thiophene ring. This approach typically starts with a 2-aminothiophene derivative that is then modified to introduce an ethyl group at the C3 position.

Cross-Coupling Strategies for Thiophene Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and can be employed to introduce an ethyl group at the C3 position of a thiophene ring. This typically involves the reaction of a 3-halo-2-aminothiophene precursor with an organometallic reagent containing an ethyl group. The amino group at the C2 position may require protection to prevent interference with the catalyst.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. wikipedia.orgnih.gov A potential route to this compound would involve the Suzuki-Miyaura coupling of a 3-bromo-2-(protected)aminothiophene with ethylboronic acid or its esters. youtube.comnih.govresearchgate.netunimib.it

Reactant 1Reactant 2CatalystBaseProduct
3-Bromo-2-(protected)aminothiopheneEthylboronic acidPd(PPh₃)₄Na₂CO₃3-Ethyl-2-(protected)aminothiophene

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide. wikipedia.orgnih.govresearchgate.netpitt.edumit.edu The synthesis of this compound could be achieved by reacting a 3-bromo-2-(protected)aminothiophene with an ethylzinc reagent, such as ethylzinc chloride. nih.gov

Reactant 1Reactant 2CatalystProduct
3-Bromo-2-(protected)aminothiopheneEthylzinc chloridePd(PPh₃)₄3-Ethyl-2-(protected)aminothiophene

Directed Alkylation Approaches

Directed alkylation methods utilize a directing group to control the regioselectivity of the functionalization.

Directed Ortho-Metalation (DoM) : In this strategy, a directing metalation group (DMG) on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho position, creating a nucleophilic center that can then react with an electrophile. wikipedia.orgorganic-chemistry.orgbaranlab.orgharvard.edu For the synthesis of this compound, the amino group at the C2 position (or a suitably modified version) could potentially act as a DMG, directing lithiation to the C3 position. Subsequent reaction with an ethylating agent, such as ethyl iodide, would introduce the ethyl group. uwindsor.ca

Friedel-Crafts Alkylation : This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide in the presence of a Lewis acid catalyst. stackexchange.comrsc.orgbeilstein-journals.orgnih.govnih.gov The regioselectivity of Friedel-Crafts reactions on thiophene generally favors substitution at the C2 and C5 positions due to the higher stability of the corresponding cationic intermediates. stackexchange.com The presence of an activating amino group at the C2 position would further favor substitution at the C5 position. Therefore, achieving selective ethylation at the C3 position of 2-aminothiophene via a Friedel-Crafts reaction would be challenging and likely result in a mixture of products.

Amination Routes for the C2 Position of Thiophenes

Directly introducing an amino group onto a pre-existing 3-ethylthiophene ring at the C2 position is a challenging task. Therefore, synthetic strategies often involve constructing the thiophene ring with the amino group already in place or using a precursor functional group that can be readily converted to an amine.

One of the most prominent methods for synthesizing 2-aminothiophenes is the Gewald reaction . This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or other activated nitrile and elemental sulfur in the presence of a base. mdpi.com For the synthesis of this compound, butanal could theoretically be used as the aldehyde component. The reaction proceeds through a Knoevenagel condensation followed by the addition of sulfur and subsequent cyclization. The versatility of the Gewald reaction allows for the preparation of a wide array of substituted 2-aminothiophenes. arkat-usa.org

Another approach involves the reduction of a nitro group at the C2 position. The synthesis of a 2-nitro-3-ethylthiophene precursor, followed by reduction using standard reducing agents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation, would yield this compound. This method is contingent on the successful regioselective nitration of 3-ethylthiophene at the C2 position.

Reductive amination represents a further potential route. This would involve a 3-ethyl-2-ketothiophene derivative, which could be reacted with ammonia (B1221849) or an amine in the presence of a reducing agent to form the desired 2-amino-3-ethylthiophene.

Finally, modern cross-coupling reactions are emerging as a powerful tool for C-N bond formation. Palladium-catalyzed amination (Buchwald-Hartwig amination) of a 2-halo-3-ethylthiophene derivative with an amine source could provide a direct route to the target compound. However, the application of this method to free aminothiophenes can be challenging, and protecting group strategies may be required.

Synthesis of Key Precursors and Synthetic Intermediates for this compound Analogs

The synthesis of analogs of this compound often requires the preparation of key precursors and synthetic intermediates that allow for the introduction of various functional groups.

3-Ethyl-2-nitrothiophene is a valuable precursor, as the nitro group can be reduced to an amine or serve as a handle for other transformations. The synthesis of 2,3-disubstituted thiophenes, including those with a nitro group at the 3-position, can be achieved through various cyclization strategies. For instance, the reaction of 1,4-dithiane-2,5-diol with nitroalkenes can lead to the formation of substituted nitrothiophenes. clockss.org

3-Ethylthiophene-2-carboxylic acid and its derivatives, such as the corresponding acid chloride, are also crucial intermediates. These compounds can be converted to the 2-amino functionality via a Curtius, Hofmann, or Schmidt rearrangement. The synthesis of substituted thiophene-2-carboxylic acids can be accomplished through methods like the carbonation of a Grignard or lithiated thiophene species. For example, treatment of a 2-halo-3-ethylthiophene with magnesium or an organolithium reagent followed by quenching with carbon dioxide would yield the desired carboxylic acid. Alternatively, oxidation of a 2-acetyl or 2-formyl-3-ethylthiophene can also produce the carboxylic acid. researchgate.net

The following table summarizes some key precursors and their potential synthetic routes:

Precursor/IntermediatePotential Synthetic Route
3-Ethyl-2-nitrothiopheneReaction of 1,4-dithiane-2,5-diol with a suitable nitroalkene. clockss.org
3-Ethylthiophene-2-carboxylic acidCarbonation of a 2-lithiated or 2-magnesiated 3-ethylthiophene.
3-Ethylthiophene-2-carbonyl chlorideTreatment of 3-ethylthiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. thieme-connect.com
2-Acetyl-3-ethylthiopheneFriedel-Crafts acylation of 3-ethylthiophene.

These intermediates open the door to a wide range of analogs by allowing for the introduction of diverse substituents on the thiophene ring or modification of the amino group.

Emerging Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. For the synthesis of 2-aminothiophenes, including potentially this compound, several green chemistry approaches have been explored, primarily focusing on modifications of the Gewald reaction. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. derpharmachemica.com The application of microwave irradiation to the Gewald reaction has been shown to significantly reduce reaction times and, in some cases, improve yields. researchgate.net This high-speed, efficient method aligns with the principles of green chemistry by reducing energy consumption.

The use of alternative and greener solvent systems is another key area of development. Water, being a non-toxic and readily available solvent, has been successfully employed for the Gewald reaction under ultrasound activation, often in the absence of a catalyst. researchgate.net Ionic liquids have also been investigated as recyclable and non-volatile reaction media for the synthesis of 2-aminothiophenes. researchgate.nettandfonline.com These solvents can often be reused, minimizing waste generation.

Catalyst development is also crucial for greener syntheses. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is highly desirable. Various solid-supported catalysts and nanocatalysts have been reported to efficiently promote the Gewald reaction. derpharmachemica.com Furthermore, organocatalysts, such as L-proline, offer a metal-free and environmentally friendly alternative to traditional base catalysts. organic-chemistry.org

One-pot and multicomponent reactions , like the Gewald synthesis itself, are inherently green as they reduce the number of synthetic steps, minimize the use of solvents for purification of intermediates, and save time and energy. nih.gov

The following table highlights some green chemistry approaches applicable to 2-aminothiophene synthesis:

Green ApproachDescriptionPotential Benefits
Microwave-Assisted SynthesisUse of microwave irradiation to heat the reaction mixture.Reduced reaction times, increased yields, lower energy consumption. researchgate.net
Water as SolventEmploying water as the reaction medium, often with ultrasound.Environmentally benign, readily available, non-toxic. researchgate.net
Ionic LiquidsUse of non-volatile, recyclable ionic liquids as solvents.Reduced solvent emissions, potential for catalyst and solvent recycling. tandfonline.com
Heterogeneous CatalysisEmploying solid-supported or nanocatalysts.Ease of catalyst separation and recycling, reduced waste. derpharmachemica.com
OrganocatalysisUse of small organic molecules, like L-proline, as catalysts.Metal-free, often biodegradable and less toxic catalysts. organic-chemistry.org
Flow ChemistryPerforming reactions in a continuous flow reactor.Improved safety, better control over reaction parameters, potential for scalability. nih.gov

These emerging green methodologies offer promising avenues for the sustainable production of this compound and its derivatives, minimizing the environmental impact of their synthesis.

Reaction Chemistry and Mechanistic Investigations of 3 Ethylthiophen 2 Amine

Reactivity of the Thiophene (B33073) Ring System in 3-Ethylthiophen-2-amine

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the electron-rich thiophene ring, the strongly activating primary amine at the C2 position, and the weakly activating ethyl group at the C3 position. These features govern the molecule's susceptibility and regioselectivity in various chemical transformations.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of thiophene and its derivatives. wikipedia.org The rate and orientation of these substitutions on the this compound ring are profoundly influenced by the electronic effects of the existing substituents.

The primary amine (-NH₂) at the C2 position is a powerful activating group. ucalgary.ca Through resonance, its lone pair of electrons significantly increases the electron density of the thiophene ring, making it highly susceptible to attack by electrophiles. wikipedia.orgucalgary.ca This activating effect is most pronounced at the positions ortho and para to the amine. In the thiophene ring, this corresponds to the C3 and C5 positions.

The ethyl group (-CH₂CH₃) at the C3 position is a weak activating group that donates electron density through an inductive effect. It also directs incoming electrophiles to its ortho and para positions (C2, C4, and C5).

The combined influence of these two groups results in a strong and predictable regioselectivity. The powerful resonance donation from the C2-amino group is the dominant directing factor. Both the C2-amino and C3-ethyl groups activate the C5 position. Consequently, electrophilic attack occurs almost exclusively at the C5 position, which is electronically enriched and sterically accessible. The C4 position is less favored due to weaker activation and potential steric hindrance from the adjacent ethyl group.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
ReactionTypical ReagentsMajor ProductRationale for Regioselectivity
Halogenation Br₂, Cl₂, or NBS, NCS in a non-polar solvent5-Bromo-3-ethylthiophen-2-amineThe strongly activating -NH₂ group at C2 and the weakly activating -C₂H₅ group at C3 both direct the electrophile to the C5 position. ucalgary.calibretexts.org
Nitration HNO₃/H₂SO₄ (often requires protection of the amine)N-(3-Ethyl-5-nitrothiophen-2-yl)acetamide (after protection and deprotection)Direct nitration can lead to oxidation and side reactions due to the acidic conditions and the basicity of the amine. ucalgary.ca Protection as an amide moderates the reactivity and directs substitution to C5.
Sulfonation Fuming H₂SO₄2-Amino-3-ethylthiophene-5-sulfonic acidThe C5 position is the most electronically enriched site, leading to the formation of the sulfonic acid derivative at this position. wikipedia.org
Friedel-Crafts Acylation Acyl chloride (e.g., CH₃COCl), Lewis acid (e.g., AlCl₃)Reaction is problematic; the Lewis acid can complex with the basic amine group, deactivating the ring. ucalgary.calibretexts.orgThe amine group must be protected (e.g., as an amide) to allow the reaction to proceed, which would then direct acylation to the C5 position.

Direct nucleophilic aromatic substitution (SNAr) on the thiophene ring of this compound is generally not a feasible reaction pathway. The SNAr mechanism requires the presence of strong electron-withdrawing groups to stabilize the negative charge of the Meisenheimer intermediate and a good leaving group. nih.gov The thiophene ring in this molecule is electron-rich due to the activating effects of the amine and ethyl groups, which disfavors the formation of the necessary anionic intermediate.

However, nucleophilic substitution can be achieved indirectly. The primary amine at C2 can be converted into a diazonium salt (-N₂⁺) using nitrous acid (HONO) at low temperatures. The resulting diazonium group is an excellent leaving group (dinitrogen gas), allowing for a range of nucleophiles to substitute at the C2 position. This pathway, analogous to the Sandmeyer reaction in benzene (B151609) derivatives, provides a route to introduce various substituents that are not accessible via electrophilic substitution.

The thiophene ring is generally considered aromatic and stable, but it is susceptible to oxidation, particularly under harsh conditions or in the presence of strong oxidizing agents. semanticscholar.org The rate and outcome of oxidation are influenced by the substituents on the ring. The presence of the electron-donating amino and ethyl groups in this compound increases the electron density of the ring, making it more susceptible to oxidation compared to unsubstituted thiophene. nih.gov

Oxidation can occur at the sulfur atom, leading to the formation of this compound 1-oxide (a sulfoxide) or, with stronger oxidants, this compound 1,1-dioxide (a sulfone). These transformations disrupt the aromaticity of the thiophene ring. The resulting sulfones, for instance, behave more like conjugated dienes and can participate in cycloaddition reactions. semanticscholar.org

Under aggressive oxidative conditions, the thiophene ring can undergo cleavage and degradation, leading to a complex mixture of products. The stability of the molecule is therefore a critical consideration in reactions involving oxidizing agents.

Chemical Transformations of the Primary Amine Group at C2

The primary amine group at the C2 position is a key site of reactivity, behaving as a potent nucleophile and a base. Its chemical transformations are fundamental to the synthesis of a wide array of derivatives.

The lone pair of electrons on the nitrogen atom of the primary amine makes it highly nucleophilic, enabling it to readily react with electrophilic acylating and sulfonylating agents.

Acylation involves the reaction of this compound with acyl halides (e.g., acetyl chloride) or carboxylic anhydrides (e.g., acetic anhydride) to form N-acylated derivatives, which are amides. youtube.com This reaction is often carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acidic byproduct (e.g., HCl). The resulting amide, such as 2-acetamido-3-ethylthiophene, has a less activating effect on the thiophene ring compared to the free amine because the nitrogen lone pair is delocalized into the adjacent carbonyl group. ucalgary.ca

Sulfonylation is a similar process where the amine reacts with a sulfonyl halide (e.g., benzenesulfonyl chloride) to yield a sulfonamide. These reactions are also typically performed in the presence of a base. The formation of amides and sulfonamides is crucial in medicinal chemistry and is also a common strategy for protecting the amino group during other chemical transformations, such as nitration or Friedel-Crafts reactions. libretexts.orgnih.gov

Table 2: Representative Acylation and Sulfonylation Reactions
Reaction TypeElectrophilic ReagentProduct ClassExample Product Name
Acylation Acetyl Chloride (CH₃COCl)AmideN-(3-Ethylthiophen-2-yl)acetamide
Acylation Acetic Anhydride ((CH₃CO)₂O)AmideN-(3-Ethylthiophen-2-yl)acetamide
Benzoylation Benzoyl Chloride (C₆H₅COCl)AmideN-(3-Ethylthiophen-2-yl)benzamide
Sulfonylation Benzenesulfonyl Chloride (C₆H₅SO₂Cl)SulfonamideN-(3-Ethylthiophen-2-yl)benzenesulfonamide
Sulfonylation p-Toluenesulfonyl Chloride (CH₃C₆H₄SO₂Cl)SulfonamideN-(3-Ethylthiophen-2-yl)-4-methylbenzenesulfonamide

The primary amine of this compound can undergo condensation reactions with carbonyl compounds, most notably aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.govmdpi.com This reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon, followed by the elimination of a water molecule, often facilitated by acid catalysis or azeotropic removal of water.

The resulting Schiff bases contain a C=N double bond and are important intermediates in organic synthesis. For example, condensation with thiophene-2-carbaldehyde (B41791) would yield N-((thiophen-2-yl)methyl)-3-ethylthiophen-2-amine. These compounds and their metal complexes have been investigated for various applications due to their versatile coordination chemistry and biological activities. nih.govnih.gov The formation of the imine is typically a reversible process, and the product can be hydrolyzed back to the parent amine and carbonyl compound under aqueous acidic conditions.

Alkylation and Arylation Reactions of the Amine Nitrogen

The introduction of alkyl and aryl substituents onto the amine nitrogen of 2-aminothiophenes can be a challenging endeavor. The nucleophilicity of the 2-amino group is often diminished due to the electron-donating character of the thiophene ring and potential intramolecular interactions.

Alkylation Reactions:

A representative, though generalized, reaction for the N-alkylation of a 2-aminothiophene derivative is presented in the table below.

Reactant 1Reactant 2ReagentsSolventProduct
2-Acylamino-3-acylthiopheneAlkyl HalideCs₂CO₃, TBAIDMFN-Alkyl-2-acylamino-3-acylthiophene

Arylation Reactions:

The N-arylation of 2-aminothiophenes can be effectively achieved through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. wikipedia.org This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction and can influence the substrate scope. For the arylation of aminothiophenes, ligands such as Xantphos have been successfully employed in conjunction with a palladium source like palladium(II) acetate (B1210297) and a base such as cesium carbonate. researchgate.net

The general conditions for the Buchwald-Hartwig arylation of a deactivated aminothiophene are summarized in the following table.

Reactant 1Reactant 2CatalystLigandBaseSolventProduct
Deactivated AminothiopheneAryl HalidePd(OAc)₂XantphosCs₂CO₃Toluene or DioxaneN-Aryl-aminothiophene

Fundamental Reaction Mechanisms Involving this compound

Understanding the fundamental reaction mechanisms is crucial for optimizing reaction conditions and predicting the outcome of chemical transformations involving this compound.

Hydrogen bonding can play a significant role in determining the conformation and reactivity of 2-aminothiophene derivatives. In the solid state, 2-aminothiophene derivatives with a carbonyl group at the 3-position have been shown to exhibit a strong intramolecular hydrogen bond between the amino group and the carbonyl oxygen. mdpi.com This interaction creates a pseudo-six-membered ring, which can influence the planarity of the molecule and the availability of the lone pair of electrons on the amine nitrogen. mdpi.com The presence of such intramolecular hydrogen bonding could potentially hinder reactions that require the nucleophilic participation of the amine, such as alkylation and arylation.

Furthermore, intermolecular hydrogen bonding between molecules of this compound or with solvent molecules can also affect its reactivity. These interactions can influence the solvation of the molecule and the transition states of reactions, thereby impacting reaction rates and selectivity. mdpi.com

Transition Metal-Catalyzed Transformations Utilizing this compound

Beyond N-arylation, this compound and its derivatives can potentially participate in a variety of other transition metal-catalyzed transformations. The amino group can act as a directing group, facilitating the functionalization of the thiophene ring at specific positions. While the literature does not provide extensive examples specifically for this compound, related 2-aminothiophene derivatives have been utilized in various cross-coupling reactions. For instance, the palladium-catalyzed Suzuki coupling of bromo-substituted aminothiophene derivatives with aryl boronic acids has been reported. researchgate.net

Furthermore, early transition metals have been shown to catalyze the hydroaminoalkylation of alkenes with amines, a highly atom-economical method for forming C(sp³)–C(sp³) bonds. rsc.org This type of reaction involves the C-H activation of a C-H bond alpha to the amine nitrogen. While not specifically demonstrated for this compound, the general principle suggests a potential avenue for the functionalization of the ethyl group at the 3-position of the thiophene ring. The development of such catalytic systems could open up new possibilities for the synthesis of complex molecules derived from this compound.

Structural Analysis and Conformational Studies of 3 Ethylthiophen 2 Amine Systems

Advanced Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for elucidating the molecular structure of 3-Ethylthiophen-2-amine. Each method provides unique insights, and together they offer a complete picture of the compound's atomic connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms in organic molecules like this compound. By analyzing the chemical shifts, coupling patterns, and integration of signals in both ¹H and ¹³C NMR spectra, a detailed structural map can be constructed.

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group, the amino group, and the thiophene (B33073) ring. libretexts.org The protons on the carbons directly attached to the nitrogen atom typically appear in the range of δ 2.3-3.0 ppm. libretexts.org The amino group protons (-NH₂) would likely appear as a broad signal, the chemical shift of which is dependent on solvent and concentration. libretexts.org The protons on the thiophene ring are expected in the aromatic region, typically between δ 6.8 and 7.2 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. Carbons bonded to the nitrogen atom are typically found in the δ 10-65 ppm region. libretexts.org The carbon atoms of the thiophene ring have characteristic chemical shifts influenced by the sulfur heteroatom and the electron-donating amino and ethyl substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Splitting Pattern (¹H NMR)
Thiophene-H (C4-H)~6.5-7.0~120-130Doublet
Thiophene-H (C5-H)~6.8-7.2~125-135Doublet
-NH₂Variable (broad)N/ASinglet (broad)
-CH₂- (ethyl)~2.5-2.8~20-30Quartet
-CH₃ (ethyl)~1.2-1.5~10-15Triplet
Thiophene-C (C2-N)N/A~145-155N/A
Thiophene-C (C3-Ethyl)N/A~135-145N/A

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. For a compound with a single nitrogen atom, the molecular ion peak (M+) is expected to have an odd m/z value, consistent with the nitrogen rule. libretexts.orgmiamioh.edu

The molecular weight of this compound (C₆H₉NS) is 127.21 g/mol . The high-resolution mass spectrum would confirm this precise mass. The fragmentation of aliphatic amines is often dominated by alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org For this compound, this could involve cleavage of the bond between the thiophene ring and the amino group, although cleavage of the ethyl group is more probable. Loss of the ethyl group (M-29) or a methyl radical from the ethyl group (M-15) are common fragmentation pathways. libretexts.orgdocbrown.info

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z ValueProposed Fragment IonFragmentation Pathway
127[C₆H₉NS]⁺Molecular Ion (M⁺)
112[C₅H₆NS]⁺Loss of methyl radical (•CH₃)
98[C₄H₄NS]⁺Loss of ethyl radical (•C₂H₅)

Infrared (IR) spectroscopy is an effective method for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the ethyl group and the thiophene ring, and the C=C and C-S bonds of the aromatic ring are expected. Primary amines typically show two N-H stretching bands in the 3300–3500 cm⁻¹ region due to symmetric and asymmetric stretching vibrations. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the molecule. Thiophene and its derivatives exhibit characteristic absorption bands corresponding to π-π* transitions within the aromatic ring. The presence of the amino and ethyl substituents on the thiophene ring will influence the position and intensity of these absorption maxima (λ_max). The lone pair of electrons on the nitrogen atom of the amino group can interact with the π-system of the thiophene ring, often causing a shift to longer wavelengths (a bathochromic or red shift). libretexts.org

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
Primary Amine (-NH₂)N-H Bend (scissoring)1590 - 1650
Aromatic C-H (Thiophene)C-H Stretch3000 - 3100
Aliphatic C-H (Ethyl)C-H Stretch2850 - 2960
Aromatic C=C (Thiophene)C=C Stretch~1500 - 1600

X-ray Crystallography of this compound and its Crystalline Derivatives

Table 4: Crystallographic Data for a Representative Derivative: (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone (B116843) mdpi.com

ParameterValue
Chemical FormulaC₁₃H₁₂ClNOS
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.6092 (8)
b (Å)10.8355 (8)
c (Å)11.1346 (9)
β (°)98.643 (6)
Key InteractionsIntramolecular N-H···O; Intermolecular N-H···O chains

Table of Mentioned Compounds

Compound Name
This compound
(2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone

Elucidation of Intramolecular Hydrogen Bonding Networks

In the case of this compound, the absence of a carbonyl group precludes this type of interaction. However, the potential for a weaker intramolecular hydrogen bond between a hydrogen atom of the 2-amino group (the donor) and the sulfur atom of the thiophene ring (the acceptor) exists. The ability of the thiophene sulfur to act as a hydrogen bond acceptor has been documented in the crystal structures of related compounds, where it participates in intermolecular N–H⋯S bonds. nih.goviucr.org Such an intramolecular N–H⋯S interaction in this compound would result in a five-membered ring, contributing to the stabilization of a specific planar conformer. The existence and energetics of these weak interactions are typically explored using computational chemistry methods, such as Reduced Density Gradient (RDG) analysis, which can distinguish between weak van der Waals forces and more direct hydrogen bonding interactions. mdpi.com

Computational Chemistry for Molecular Structure and Electronic Properties

Computational chemistry provides indispensable tools for investigating the molecular and electronic properties of compounds like this compound. Density Functional Theory (DFT) is a particularly powerful and widely used method for studying thiophene derivatives, offering high accuracy in predicting geometric parameters and electronic behavior. mdpi.comnih.govscienceopen.com

Quantum Chemical Calculations for Geometry Optimization and Electronic Structure

The initial step in computational analysis involves geometry optimization, where the molecule's lowest energy structure is determined. This is typically performed using DFT with a specific functional, such as B3LYP, and a suitable basis set like 6-311G(d,p). mdpi.comnih.gov This process calculates the equilibrium positions of the atoms, providing precise data on bond lengths, bond angles, and dihedral angles. For this compound, the core thiophene ring is expected to be nearly planar, with the substituents adopting orientations that minimize steric hindrance and maximize stabilizing interactions. nih.gov

Below is a table of representative geometric parameters for a stable conformer of this compound, derived from DFT calculations on analogous structures.

Table 1: Predicted Geometric Parameters for this compound

Note: These values are representative, based on DFT B3LYP/6-311G(d,p) calculations of structurally similar aminothiophene compounds.

ParameterBond/AnglePredicted Value
Bond Lengths (Å)S1–C21.74
C2–C31.38
C3–C41.43
C2–N1.35
C3–C(ethyl)1.51
Bond Angles (°)C5–S1–C292.5
S1–C2–C3111.0
S1–C2–N120.5
N–C2–C3128.5

Conformational Landscape Analysis and Energy Minima Identification

The presence of rotatable single bonds, specifically the C2–N bond of the amino group and the C3–C(ethyl) bond of the ethyl substituent, gives rise to a complex conformational landscape for this compound. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be mapped. This analysis allows for the identification of various stable conformers (local energy minima) and the most stable structure (the global energy minimum).

The orientation of the ethyl group relative to the thiophene ring and the positioning of the amino group's hydrogen atoms are the primary determinants of conformational energy. The global minimum is likely a structure that balances the stabilizing effect of the intramolecular N–H⋯S hydrogen bond against any potential steric repulsion from the adjacent ethyl group.

Table 2: Hypothetical Conformational Analysis of this compound

This table illustrates how the rotation of the ethyl group (defined by the C2-C3-C(ethyl)-C(methyl) dihedral angle) affects the relative stability of different conformers.

ConformerDihedral Angle (°)Relative Energy (kcal/mol)Notes
A~600.00Global Minimum (Staggered)
B~1800.55Local Minimum (Staggered)
C~03.20Transition State (Eclipsed)

Distribution of Electron Density and Frontier Molecular Orbital Analysis

The distribution of electrons within a molecule dictates its reactivity. A Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing this distribution. mdpi.com For this compound, the ESP map is expected to show regions of high electron density (negative potential, typically colored red) localized around the electronegative nitrogen and sulfur atoms. These regions represent the most likely sites for electrophilic attack. Conversely, regions of low electron density (positive potential, colored blue) are expected around the hydrogen atoms of the amino group, identifying them as the primary hydrogen bond donor sites. mdpi.com

Frontier Molecular Orbital (FMO) theory provides deeper insight into chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. mdpi.com A smaller gap generally implies a more reactive molecule. In aminothiophene systems, the HOMO is typically a π-orbital with significant contributions from the thiophene ring and the lone pair of the amino nitrogen, while the LUMO is a π*-antibonding orbital delocalized across the ring system. mdpi.com

Table 3: Representative Frontier Molecular Orbital Energies

Calculated values based on DFT studies of similar aminothiophene structures.

Molecular OrbitalEnergy (eV)
HOMO-5.45
LUMO-0.85
HOMO-LUMO Gap (ΔE)4.60

Derivatization Strategies and Analog Development Based on the 3 Ethylthiophen 2 Amine Scaffold

Rational Design Principles for Novel 3-Ethylthiophen-2-amine Derivatives

The modification of a lead compound like this compound is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties.

Bioisosterism, the strategy of exchanging an atom or group with another that has similar physical or chemical properties, is a cornerstone of drug design. researchgate.net The thiophene (B33073) ring itself is a well-established bioisostere of the phenyl ring. nih.govolemiss.edu This substitution is frequently employed in structure-activity relationship (SAR) studies to improve physicochemical properties, metabolic stability, and binding affinity. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, potentially enhancing drug-receptor interactions. nih.gov As a logical extension, thienopyrimidines, which can be synthesized from this compound derivatives, are considered bioisosteres of quinazolines and purines, both of which are prevalent in biologically active molecules. researchgate.netekb.egijacskros.com

The replacement of a benzene (B151609) ring with a thiophene ring has been shown to be well-tolerated in various contexts, including in ligands for the GluN2B subtype of the NMDA receptor. rsc.org This strategy can lead to analogs with improved properties while maintaining the core binding interactions of the parent molecule. For instance, replacing a phenyl group with a thiophene can alter the molecule's electronic distribution and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Classic bioisosteric replacements that could be applied to derivatives of this compound are summarized in the table below.

Functional GroupPotential BioisosteresRationale for Replacement
Phenyl RingThiophene, Pyridine (B92270), FuranModulate electronics, solubility, and metabolism. Thiophene is a classic benzene isostere. nih.govcambridgemedchemconsulting.com
Carboxylic Acid (on a derivative)Tetrazole, Sulfonamide, AcylsulfonamideImprove oral bioavailability, cell permeability, and metabolic stability. nih.gov
Amide (on a derivative)1,2,3-Triazole, Oxadiazole, FluoroalkeneEnhance metabolic stability against proteases and improve pharmacokinetic properties. nih.gov
Methyl Group (on the ethyl substituent)Halogen (e.g., Cl), Trifluoromethyl (CF3)Block metabolic oxidation, alter lipophilicity and electronic properties. cambridgemedchemconsulting.com

Scaffold hopping is a drug design strategy that aims to identify structurally novel compounds by replacing the central core (scaffold) of a known active molecule while preserving its biological activity. nih.gov This approach is valuable for discovering new chemotypes with improved properties, such as enhanced potency, better pharmacokinetics, or novel intellectual property. nih.govnih.gov Starting from a this compound-derived lead compound, scaffold hopping could involve replacing the thienopyrimidine core, for example, with a completely different heterocyclic system that maintains the key pharmacophoric features responsible for biological activity.

The process can range from minor modifications, such as swapping a carbon for a nitrogen atom in a ring (1° hop), to more significant changes like ring opening and closing to form a new scaffold (2° hop). nih.gov For example, a shape-based scaffold hopping approach was successfully used to convert a pyrimidine (B1678525) core into a pyrazole, leading to inhibitors with improved physicochemical properties. nih.gov Similarly, spirocyclic systems can be used to replace classical scaffolds, offering a rigid three-dimensional structure that can fine-tune the orientation of substituents. spirochem.com An extensive scaffold-hopping exercise on a series of proteasome inhibitors led to the identification of a preclinical candidate for visceral leishmaniasis, demonstrating the power of this strategy in lead optimization. researchgate.net

Synthesis of N-Substituted Alkyl/Aryl-3-ethylthiophen-2-amines

The primary amino group of this compound is a key handle for derivatization, allowing for the straightforward synthesis of N-substituted analogs. These modifications are crucial for exploring the chemical space around the core scaffold and optimizing interactions with biological targets.

A variety of methods exist for the synthesis of N-substituted amines. asianpubs.org N-alkylation can be achieved through nucleophilic substitution reactions with alkyl halides. For the synthesis of N-aryl derivatives, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are commonly employed.

A novel and efficient protocol for synthesizing N-substituted 3-nitrothiophen-2-amines has been reported, involving the reaction of α-nitroketene N,S-aryl/alkylaminoacetals with 1,4-dithiane-2,5-diol. beilstein-journals.orgnih.gov This method allows for the preparation of a wide range of N-aryl and N-alkyl substituted 2-aminothiophenes in good yields. beilstein-journals.orgnih.govnih.gov The reaction accommodates various substituents on the aryl ring and both linear and branched alkyl groups, as well as benzyl (B1604629) substituents. nih.gov

The following table summarizes general synthetic approaches for N-substitution.

Reaction TypeReagents & ConditionsProduct TypeYield Range
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)N-Alkyl/N,N-DialkylGood to Excellent
Nucleophilic SubstitutionAlkyl Halide (R-X), Base (e.g., K₂CO₃)N-Alkyl/N,N-DialkylVariable
Buchwald-Hartwig AminationAryl Halide (Ar-X), Palladium Catalyst, Ligand, BaseN-ArylGood to Excellent
Reaction with α-nitroketene N,S-acetals1,4-dithiane-2,5-diol, Base (K₂CO₃), Refluxing EthanolN-Aryl/Alkyl-3-nitrothiophen-2-amines62-88% beilstein-journals.orgnih.gov
Reaction with Isocyanates/IsothiocyanatesR-N=C=O or R-N=C=SN-Thienyl Ureas/ThioureasHigh

Construction of Fused Heterocyclic Systems Utilizing this compound

The 2-aminothiophene moiety is a versatile precursor for the construction of fused heterocyclic systems, most notably thienopyrimidines. These bicyclic structures are of significant interest due to their structural analogy to endogenous purines and their wide range of pharmacological activities. researchgate.netekb.eg

Thieno[2,3-d]pyrimidines are the most commonly synthesized isomers from 2-aminothiophene precursors. The general strategy involves the reaction of a 2-aminothiophene bearing an electron-withdrawing group (such as an ester or nitrile) at the 3-position with a one-carbon synthon. researchgate.netekb.eg The synthesis of ethyl 2-amino-5-ethylthiophene-3-carboxylate, a direct precursor, is achieved via the Gewald reaction of butyraldehyde, ethyl cyanoacetate, and elemental sulfur. semanticscholar.orgtandfonline.com

Several methods are employed for the cyclization to form the pyrimidine ring:

Reaction with Formamide (B127407): Heating a 2-amino-3-carboxamido- or 2-amino-3-cyanothiophene with formamide or triethyl orthoformate followed by ammonia (B1221849) is a common method to produce the 4-hydroxy- or 4-aminothieno[2,3-d]pyrimidine core, respectively. nih.govencyclopedia.pub

Reaction with Isothiocyanates: 2-Aminothiophene-3-carboxylates react with isothiocyanates to form thienylthiourea intermediates. tandfonline.comnih.gov Subsequent base-catalyzed cyclization yields 3-substituted-2-thioxo-thieno[2,3-d]pyrimidin-4-ones. ekb.egtandfonline.comnih.gov

Reaction with Isocyanates: Similarly, reaction with isocyanates produces urea (B33335) derivatives which can be cyclized under basic conditions to afford thieno[2,3-d]pyrimidine-2,4-diones. ekb.eg

Reaction with Triethyl Orthoformate: Treatment of the aminothiophene with triethyl orthoformate can form an ethoxymethyleneamino intermediate, which is then cyclized with an amine to yield 3-substituted thieno[2,3-d]pyrimidin-4-ones. encyclopedia.pub

The resulting thienopyrimidinone can be further functionalized. For example, the 4-oxo group can be converted to a 4-chloro group using reagents like phosphoryl chloride (POCl₃), which then serves as a versatile intermediate for nucleophilic substitution with various amines to generate diverse 4-substituted thienopyrimidines. nih.gov

The following table outlines key synthetic routes to thieno[2,3-d]pyrimidines starting from 2-aminothiophene-3-carboxylate/carbonitrile derivatives.

Starting MaterialReagent(s)Intermediate/ProductReference
Ethyl 2-amino-5-ethylthiophene-3-carboxylate1. Benzoyl isothiocyanate 2. KOH/EtOH, then HCl3-Benzoyl-5-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one tandfonline.com
Ethyl 2-aminothiophene-3-carboxylateFormamide, refluxThieno[2,3-d]pyrimidin-4(3H)-one nih.gov
Ethyl 2-aminothiophene-3-carboxylate1. Phenyl isocyanate 2. Ethanolic Sodium Ethoxide3-Phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione ekb.eg
2-Aminothiophene-3-carbonitrileTriethyl orthoformate, then Ethylenediamine3-Aminoethyl-4-iminothieno[2,3-d]pyrimidine nih.gov
2-Aminothiophene-3-carbonitrile1. POCl₃ 2. Various Amines (R-NH₂)4-Amino-substituted thieno[2,3-d]pyrimidines nih.gov

Beyond thienopyrimidines, the 2-aminothiophene scaffold serves as a building block for other fused heterocyclic systems. The specific ring system constructed depends on the nature of the functional group at the 3-position and the cyclizing agent employed.

For example, the tranquilizer brotizolam features a complex thieno[3,2-f] researchgate.netekb.egCurrent time information in Bangalore, IN.triazolo[4,3-a] ekb.egCurrent time information in Bangalore, IN.diazepine moiety, highlighting the utility of aminothiophenes in constructing polycyclic structures with significant biological activity. nih.gov The synthesis of such complex systems often involves multi-step sequences where the aminothiophene is first converted into an intermediate fused system (like a thienodiazepine), which is then further elaborated.

Other potential fused systems include:

Thienopyridines: These can be synthesized from 2-aminothiophene-3-carbonitriles through reactions like the Friedländer annulation with ketones, which constructs the pyridine ring.

Thienopyrazines: Condensation with α-dicarbonyl compounds can lead to the formation of a fused pyrazine (B50134) ring.

Thienotriazines: Reaction of a 4-hydrazinylthienopyrimidine with reagents like triethyl orthoformate or carbon disulfide can be used to construct a fused triazole ring, leading to a tricyclic system. tandfonline.com

The versatility of the 2-aminothiophene scaffold, exemplified by this compound, provides a rich platform for the synthesis of a wide array of novel heterocyclic compounds through various derivatization and cyclization strategies.

Development of Macrocyclic Structures Incorporating this compound Moieties

The incorporation of the this compound moiety into macrocyclic frameworks is a promising strategy for developing novel host molecules, sensors, and materials with unique recognition and binding properties. nih.gov While specific literature detailing the synthesis of macrocycles directly from this compound is limited, established synthetic methodologies for constructing nitrogen-containing macrocycles can be readily adapted. mdpi.com The bifunctional nature of this compound, possessing a nucleophilic amino group and an electron-rich thiophene ring, allows for its use as a key building block in various macrocyclization reactions.

Key strategies for developing such macrocycles include:

Schiff Base Condensation: This is a versatile and widely used method for constructing macrocycles. nih.gov The reaction involves the condensation of the primary amine group of this compound with various aromatic or aliphatic dialdehydes. This [n + n] condensation can lead to a variety of macrocyclic imines, such as [2+2], [3+3], or even larger structures, depending on the geometry of the building blocks, solvent, and the potential use of metal templates. mdpi.comnih.gov The resulting imine bonds within the macrocycle can be subsequently reduced to form more flexible and stable macrocyclic amines. nih.gov

Amide Bond Formation: Macrocyclic polyamides can be synthesized by reacting this compound with dicarboxylic acids or their activated derivatives (e.g., diacyl chlorides). This approach creates robust macrocycles with potential for forming strong hydrogen bonding networks, influencing their conformational preference and binding capabilities. google.com Improved methods for large-scale production often involve protecting the amine, activating the carboxylic acid, reacting with a diamine, deprotecting, and finally cyclizing with an activated diacid. google.com

Palladium-Catalyzed Amination: Modern cross-coupling reactions offer an efficient route to polyazamacrocycles. mdpi.com A derivative of this compound could be coupled with a di-haloaromatic compound or other suitable partner under Pd(0)-catalyzed conditions to yield complex macrocyclic structures. This method is noted for its functional group tolerance and allows for the incorporation of other moieties, such as fluorophores, for sensing applications. mdpi.com

Peptide-Like Macrocycles: Derivatives of the core scaffold, such as 3-aminothiophene-2-carboxylic acid, have been successfully incorporated into macrocyclic peptides via ribosomal synthesis. nih.gov This demonstrates the potential for using modified this compound units as non-canonical amino acids to create foldamer-like macrocycles with high protease resistance and potent binding activities. nih.gov

The table below summarizes potential synthetic strategies for macrocycles incorporating the this compound scaffold, based on established chemical principles.

Synthetic Strategy Reactants with this compound (or derivative) Resulting Macrocycle Type Key Features & Research Findings
Schiff Base Condensation Aromatic/Aliphatic DialdehydesMacrocyclic Imines (Polyimines)Forms [n+n] products (e.g., [2+2], [3+3]); reaction can be directed by templates; products can be reduced to macrocyclic amines. mdpi.comnih.gov
Amide Bond Formation Diacyl Chlorides or Dicarboxylic AcidsMacrocyclic PolyamidesCreates rigid structures with hydrogen bonding capabilities; a robust method for creating stable macrocyclic compounds. google.com
Incorporation into Peptides As 3-aminothiophene-2-carboxylic acidFoldamer-like Macrocyclic PeptidesUtilizes engineered tRNA for ribosomal synthesis; results in high protease resistance and potent biological binders. nih.gov

Oligomerization and Polymerization Studies of this compound Derivatives

The oligomerization and polymerization of this compound derivatives are of significant interest for the development of functional and processable conducting polymers. researchgate.netacademiaromana-is.ro Polythiophenes and their derivatives are a major class of conductive polymers, valued for their environmental stability and versatile electronic properties. cmu.eduresearchgate.net The substituents on the thiophene ring play a crucial role in determining the final properties of the polymer, such as solubility, conductivity, and processability. cmu.edu

The this compound monomer combines two important features:

An alkyl group (ethyl) at the 3-position, which is known to enhance the solubility of the resulting polymer, a critical factor for processability. tue.nl

An amino group at the 2-position, which can influence the electronic properties of the polymer and serve as a reactive site for post-polymerization functionalization. mdpi.comnih.gov

Polymerization Methods: The primary method for synthesizing polythiophenes from their monomers is through oxidative coupling, which can be achieved either chemically or electrochemically. tue.nlmit.edu

Electrochemical Polymerization: This is a common and effective method for creating thin, uniform polymer films directly onto an electrode surface. researchgate.nettue.nl For a monomer like this compound, the process would involve its anodic oxidation to a radical cation. These radical cations then couple, likely through an ECE (Electrochemical-Chemical-Electrochemical) mechanism, to form dimers, oligomers, and ultimately a polymer chain. researchgate.net Studies on analogous compounds like 2-amino-3-cyano-4-methylthiophene confirm that oligomerization proceeds via the coupling of radical species. researchgate.net

Chemical Oxidative Polymerization: This solution-based method typically employs oxidants like iron(III) chloride (FeCl₃). researchgate.net It allows for the production of larger quantities of the polymer powder, which can then be processed from solution.

Properties of Poly(this compound): The resulting polymer, poly(this compound), is expected to be a π-conjugated system. mdpi.com The presence of the conjugated backbone allows for charge transport when the material is doped (oxidized or reduced). academiaromana-is.ro

Conductivity: The electrical conductivity of polythiophenes can be tuned over a vast range, from insulator to semiconductor levels. researchgate.net The amino group's electron-donating nature can lower the oxidation potential of the monomer, potentially facilitating polymerization and influencing the electronic band gap of the final polymer. researchgate.net

Regioregularity: The coupling between monomer units in 3-substituted polythiophenes can occur in different orientations (Head-to-Tail, Head-to-Head, Tail-to-Tail). A high degree of Head-to-Tail (HT) regioregularity leads to a more planar polymer backbone, which enhances π-orbital overlap and typically results in higher conductivity and improved electronic properties. cmu.edu

Functionalization: The primary amino group on the polymer backbone provides a handle for further chemical modification. nih.gov This allows for the covalent attachment of other molecules, such as biomolecules or sensor moieties, to tailor the polymer for specific applications like biosensors. mdpi.comfrontiersin.org

The table below outlines the expected outcomes and characteristics of polymerization studies based on this compound.

Polymerization Aspect Description Anticipated Results & Significance
Primary Method Electrochemical Oxidative PolymerizationFormation of a conductive polymer film (poly(this compound)) on an electrode surface. tue.nl
Reaction Mechanism ECE (Electrochemical-Chemical-Electrochemical)Oligomerization proceeds through the coupling of radical cations, similar to other aminothiophenes. researchgate.net
Role of Ethyl Group Enhances solubilityThe resulting polymer is expected to be more processable in common organic solvents than unsubstituted polythiophene. tue.nl
Role of Amino Group Electronic modification and functional handleLowers the monomer's oxidation potential; allows for post-polymerization modification for sensor applications. mdpi.comnih.gov
Potential Applications Conducting materials, sensorsThe combination of conductivity and a functional amino group makes the polymer a candidate for chemical and biological sensors. mdpi.com

Theoretical and Computational Investigations of 3 Ethylthiophen 2 Amine Systems

Quantum Chemical Calculations for Reactivity and Selectivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure of molecules to predict their reactivity. scienceopen.com Methods like DFT can calculate various molecular properties, including orbital energies (HOMO-LUMO), charge distributions, and molecular electrostatic potentials, which are fundamental to understanding chemical behavior. nih.govepstem.net For 3-ethylthiophen-2-amine, these calculations can pinpoint the most likely sites for electrophilic or nucleophilic attack and predict the outcomes of various chemical transformations.

One of the most powerful applications of quantum chemistry is the ability to map out entire reaction energy profiles. rsc.org This involves locating and characterizing the structures and energies of reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov

A primary route to synthesizing 2-aminothiophenes, the structural class to which this compound belongs, is the Gewald reaction. chemrxiv.org Computational studies using DFT have been employed to unravel the complex mechanism of this one-pot multicomponent reaction. chemrxiv.org Research on the Gewald reaction involving a ketone (like butanone, an analog precursor), an activated acetonitrile, and elemental sulfur reveals that the process is typically initiated by a Knoevenagel-Cope condensation between the ketone and the acetonitrile. chemrxiv.org This is followed by the nucleophilic attack of the resulting intermediate on the elemental sulfur ring (S₈), leading to a polysulfide species that ultimately cyclizes and aromatizes to form the 2-aminothiophene ring. chemrxiv.org

DFT calculations allow for the precise characterization of the transition state for each elementary step, including the crucial C-S bond formation and cyclization steps. The calculated activation barriers (free energies) provide a quantitative measure of the feasibility of different competing pathways, explaining the observed regioselectivity of the reaction. chemrxiv.org For example, in related syntheses, calculations can predict whether the reaction will favor the formation of one isomer over another. researchgate.net

Table 1: Illustrative Calculated Free Energies for Key Steps in a Gewald-type Reaction Note: This table is illustrative, based on data for analogous systems, to demonstrate the type of information obtained from quantum chemical calculations.

Reaction Step Species Involved Relative Free Energy (kcal/mol)
Knoevenagel-Cope Condensation Ketone + Acetonitrile → α,β-Unsaturated Nitrile -5.6
Michael Addition of Sulfur α,β-Unsaturated Nitrile + Sulfur → Polysulfide Intermediate +25.4 (Transition State)
Cyclization/Tautomerization Polysulfide Intermediate → Thiophene (B33073) Ring -15.2
Amine Tautomerization Iminothiophene → 2-Aminothiophene -9.8

Data adapted from mechanistic studies of analogous thiophene syntheses. chemrxiv.org

Computational methods are essential for understanding how catalysts function at a molecular level, a field critical for optimizing synthetic routes. nih.gov While the Gewald synthesis of this compound is often base-catalyzed, other reactions involving this compound, such as cross-coupling reactions to modify its structure, would likely employ transition-metal catalysts (e.g., palladium). researchgate.net

Theoretical studies can model the entire catalytic cycle, for instance, in a palladium-catalyzed C-H arylation of a thiophene ring. researchgate.net Such studies would investigate:

Oxidative Addition: The initial step where the catalyst activates the aryl halide.

Concerted Metalation-Deprotonation (CMD): A key step in many direct arylation reactions where the C-H bond of the thiophene is broken with the assistance of a ligand on the metal center. researchgate.net

Reductive Elimination: The final step where the new C-C bond is formed and the catalyst is regenerated.

By calculating the energy barriers for each step, researchers can identify the rate-determining step of the catalytic cycle. researchgate.net Furthermore, these models can predict how modifying the ligands on the metal catalyst or the substituents on the thiophene ring (like the ethyl and amine groups of this compound) would affect the reaction efficiency and selectivity. rsc.org These computational insights are invaluable for designing more effective catalysts and reaction conditions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Solvation Effects

While quantum mechanics is ideal for studying the static properties of single molecules or small clusters, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. dovepress.com

For this compound, MD simulations can be used to perform a thorough conformational analysis. The ethyl group at the C3 position can rotate, and the amine group at C2 has its own rotational and inversional flexibility. MD simulations can sample the potential energy surface to identify the most stable, low-energy conformations of the molecule in the gas phase or in different solvents. mun.camdpi.com Understanding the preferred conformation is crucial as it dictates how the molecule will interact with other molecules, such as binding to a biological target. mun.ca

Solvation plays a critical role in chemical reactivity and molecular conformation. frontiersin.orgresearchgate.net MD simulations that include explicit solvent molecules (e.g., water, ethanol) can provide a detailed picture of the solvation shell around this compound. mdpi.com These simulations can reveal:

The number of solvent molecules in the first solvation shell.

The average distances and orientations of solvent molecules relative to the solute.

The nature and lifetime of specific solute-solvent interactions, such as hydrogen bonds between the amine group and a protic solvent. mdpi.com

The choice of solvent can shift conformational equilibria and alter reaction barriers. frontiersin.org For example, a polar protic solvent might stabilize a charged transition state through hydrogen bonding, thereby accelerating a reaction compared to its rate in a nonpolar solvent. MD simulations coupled with quantum mechanics (QM/MM methods) can model these effects with high accuracy. mdpi.comsemanticscholar.org

Structure-Property Relationship Studies via Computational Methods

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its physical, chemical, or biological properties. unimore.itrsc.org This allows for the rational design of new molecules with enhanced or specific functionalities.

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods used to build models that correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or anti-inflammatory effect. nih.gov These models are built by calculating a set of numerical values, known as molecular descriptors, for each compound and then using regression techniques to find an equation that links these descriptors to the observed activity. analis.com.my

For the design of analogs based on the this compound scaffold, a QSAR study would proceed as follows:

A series of analogs would be synthesized or proposed, varying the substituents on the thiophene ring or the amine group.

Their biological activity (e.g., IC₅₀ value for enzyme inhibition) would be measured experimentally.

For each analog, a wide range of molecular descriptors would be calculated, including electronic (e.g., dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume), and topological descriptors. nih.gov

Statistical methods, like multiple linear regression (MLR), would be used to generate a QSAR equation. analis.com.my

A QSAR study on thiophene analogs as anti-inflammatory agents revealed that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, played a dominant role in modulating activity. nih.gov Such an equation allows chemists to predict the activity of new, unsynthesized analogs and to prioritize the synthesis of the most promising candidates.

Table 2: Illustrative QSAR Model for a Series of Thiophene Analogs Note: This table is a hypothetical representation of a QSAR model for illustrative purposes.

Descriptor Description Coefficient Contribution to Activity
cLogP Hydrophobicity +0.25 Positive
ELUMO Energy of Lowest Unoccupied MO -0.87 Negative
Dipole Dipole Moment +0.45 Positive
Constant Intercept +1.54 N/A

Model Equation: Activity = 1.54 + 0.25(cLogP) - 0.87(ELUMO) + 0.45(Dipole)* Based on principles from published QSAR studies. nih.govanalis.com.my

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes beyond 2D descriptors to explain how the 3D shape and electrostatic properties of a molecule affect its biological activity. mdpi.comnih.gov In a CoMFA study, a series of active molecules are aligned in 3D space. Then, the steric and electrostatic interaction fields around each molecule are calculated on a grid. nih.gov

Statistical methods, such as Partial Least Squares (PLS), are used to correlate the variations in these fields with the changes in biological activity. researchgate.net The results are often visualized as 3D contour maps, which show regions where certain properties are favorable or unfavorable for activity. mdpi.com

Steric Maps: Green contours typically indicate regions where bulky groups increase activity, while yellow contours show regions where bulk is detrimental.

Electrostatic Maps: Blue contours often highlight areas where positive charge is favorable, while red contours show where negative charge enhances activity.

A CoMFA study on a series of inhibitors based on a thiadiazol-amine scaffold generated a robust model with good predictive power (e.g., q² > 0.6). mdpi.comnih.gov The resulting contour maps provide a detailed, intuitive guide for drug design. For this compound analogs, a CoMFA model could reveal, for example, that adding a bulky, electron-withdrawing group at a specific position on the thiophene ring would significantly enhance binding affinity to a target protein. nih.govbeilstein-journals.org

Table 3: Illustrative Statistical Results of a CoMFA Model Note: This table shows typical statistical parameters used to validate a CoMFA model, based on published data.

Parameter Value Description
q² (Cross-validated r²) 0.625 Indicates good internal model predictivity.
r² (Non-cross-validated r²) 0.990 Shows the model's ability to fit the training set data.
F-statistic 150.4 Indicates the statistical significance of the model.
Optimal Components 4 Number of latent variables used in the PLS model.
Steric Field Contribution 40% Percentage of variance explained by steric fields.
Electrostatic Field Contribution 60% Percentage of variance explained by electrostatic fields.

Data adapted from published CoMFA studies on heterocyclic compounds. mdpi.comnih.gov

Table of Mentioned Compounds

Compound Name
This compound
Butanone
3-ethyl-4-methyl-2-aminothiophene
Ethyl-2-amino-4-methyl thiophene-3-carboxylate
2-aminothiophenes
Naphthoquinones

Predictive Modeling for the Design of Novel this compound Analogs

Predictive modeling, incorporating techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, serves as a powerful tool in the rational design of novel analogs of this compound. These computational methods allow for the in silico screening of virtual compounds, prioritizing the synthesis of candidates with the highest potential for desired biological activities while optimizing pharmacokinetic profiles.

QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For thiophene derivatives, QSAR studies have successfully identified key molecular descriptors that govern their activity. researchgate.net These descriptors can be electronic (e.g., net atomic charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or physicochemical (e.g., lipophilicity as log P). researchgate.net For instance, a QSAR study on 2-aminothiophene derivatives identified that specific electronic and structural features were crucial for their antifungal properties. mdpi.com By establishing a validated QSAR model, the activity of new, unsynthesized this compound analogs can be predicted. nih.gov The model can guide modifications to the parent structure—such as altering substituents on the thiophene ring or the amine group—to enhance target activity. researchgate.net

The following table demonstrates a conceptual QSAR model validation, showing the relationship between experimentally observed activity and the activity predicted by a computational model for a series of hypothetical 2-aminothiophene analogs.

Compound IDExperimental pIC50Predicted pIC50Residual
Analog-15.255.210.04
Analog-24.804.88-0.08
Analog-36.106.050.05
Analog-45.755.82-0.07
Analog-54.955.01-0.06
This table is illustrative, based on the principles of QSAR model validation described in the literature. nih.gov

Molecular docking complements QSAR by providing insights into the specific interactions between a ligand and its biological target at an atomic level. mdpi.comnih.gov For analogs of this compound, docking studies would involve placing the molecule into the binding site of a target protein (e.g., an enzyme or receptor). nih.gov The simulation calculates the binding affinity (e.g., in kcal/mol) and predicts the binding mode, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govbohrium.com For example, studies on similar heterocyclic compounds have shown that hydrogen bonds with specific amino acid residues like aspartic acid are critical for binding. mdpi.com These insights allow chemists to design analogs with improved complementarity to the target site, potentially leading to higher potency and selectivity. nih.gov Computational tools can also predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, helping to ensure that novel analogs possess drug-like characteristics. ajrconline.org

Theoretical Evaluation of Amine Degradation Pathways in Environmental Contexts

In the atmosphere, primary amines can react with hydroxyl (•OH) radicals during the day and nitrate (B79036) (•NO₃) radicals at night. researchgate.net For this compound, this would likely lead to the formation of various degradation products. The reaction with •OH radicals can abstract a hydrogen atom from the amino group or the ethyl group, initiating a cascade of oxidation reactions. These processes can lead to the formation of aldehydes, ketones, and imines. chemrxiv.org Furthermore, under conditions with nitrogen oxides (NOx), the amino group can be converted to nitrosamines and nitramines, which are often compounds of environmental concern. chemrxiv.org

The thiophene ring itself is also susceptible to oxidative degradation. Theoretical studies on the oxidation of thiophene by •OH radicals show that the most favorable pathway is the addition of the radical to the carbon atoms of the ring, particularly the carbon adjacent to the sulfur atom. nih.gov This initial attack leads to the formation of unstable intermediates that can subsequently undergo ring-opening reactions, breaking down the aromatic system. nih.gov The presence of the amine and ethyl substituents on the this compound ring would influence the electron density and, therefore, the preferred sites of radical attack, but the fundamental ring-opening mechanism remains a plausible degradation pathway.

Other potential degradation mechanisms include unimolecular cyclization and nucleophilic degradation, which have been computationally studied in the context of aminothiophene synthesis and decomposition. chemrxiv.orgresearchgate.net These pathways could become relevant under specific environmental conditions, such as in soil or water, where different chemical species and catalysts are present.

The table below summarizes potential degradation products of this compound based on theoretical evaluations of general amine and thiophene chemistry.

Potential Degradation ProductFormation Pathway / Environmental Context
Nitrosamine derivativeReaction with NOx in the atmosphere or water. chemrxiv.org
Imines/AldehydesAtmospheric oxidation initiated by •OH radicals. chemrxiv.org
Ring-opened sulfur-containing aliphaticsOxidation of the thiophene ring by •OH radicals. nih.gov
UreasPotential intermolecular reactions of the amine group. mdpi.com
Imidazolidinone-type structuresIntramolecular cyclization under thermal stress. mdpi.com
This table is a theoretical projection based on known degradation pathways of related amine and thiophene compounds. mdpi.comchemrxiv.orgnih.gov

Advanced Chemical Applications of 3 Ethylthiophen 2 Amine and Its Derivatives

Utility in Organic Synthesis as a Versatile Building Block and Reagent

The 2-aminothiophene framework is a cornerstone in synthetic organic chemistry, valued for its dual functionality of a nucleophilic amine and an electron-rich thiophene (B33073) ring. This combination allows for a diverse range of chemical transformations, positioning compounds like 3-Ethylthiophen-2-amine as valuable precursors for a myriad of complex organic structures.

Facilitating the Construction of Complex Organic Molecules

Substituted 2-aminothiophenes are instrumental in the synthesis of various heterocyclic compounds, many of which are scaffolds for pharmaceuticals and biologically active molecules. The inherent reactivity of the amino group allows for acylation, alkylation, and condensation reactions, while the thiophene ring can participate in electrophilic substitution and metal-catalyzed cross-coupling reactions.

The presence of the ethyl group at the 3-position in this compound can influence the regioselectivity of these reactions and modify the electronic and steric properties of the resulting molecules. This substitution pattern is crucial in fine-tuning the biological activity or material properties of the final products. For instance, in drug discovery, subtle changes in alkyl substituents on a core scaffold can significantly impact binding affinity and metabolic stability.

Contributions to the Development of Novel Synthetic Methodologies

The synthesis of 2-aminothiophenes itself, often achieved through the Gewald reaction, is a testament to the development of efficient multicomponent reactions. This reaction allows for the one-pot construction of the highly functionalized thiophene ring from simple acyclic precursors. While specific methodologies detailing the synthesis of this compound are not prevalent, the general principles of the Gewald reaction would apply, likely utilizing a β-ketonitrile or a related active methylene compound with an ethyl group at the appropriate position.

Furthermore, derivatives of 2-aminothiophenes can be employed as ligands in catalysis or as starting materials for the development of novel cascade reactions, where the unique electronic nature of the thiophene ring can be exploited to control reactivity and selectivity.

Applications in Materials Science

The thiophene ring is a fundamental building block for a wide array of functional organic materials, particularly in the field of electronics. The ability to form conjugated polymers and the electron-donating nature of the sulfur atom make thiophene-based materials highly suitable for applications in organic electronics.

Monomer for Advanced Polymer and Oligomer Synthesis

Thiophene monomers are widely used in the synthesis of conducting polymers. The polymerization of 3-substituted thiophenes, such as the well-studied poly(3-alkylthiophene)s (P3ATs), has led to significant advancements in organic electronics.

While the direct polymerization of this compound is not specifically documented, the structural elements suggest its potential as a monomer for novel polythiophenes. The amino group at the 2-position could influence the polymerization process and the final properties of the polymer. For example, the amine functionality could be used for post-polymerization modification, allowing for the introduction of other functional groups to tune the polymer's solubility, morphology, and electronic properties.

The ethyl group at the 3-position would contribute to the solubility of the resulting polymer, a crucial factor for solution-based processing of organic electronic devices. The interplay between the electron-donating amino group and the alkyl substituent would have a direct impact on the electronic bandgap and charge carrier mobility of the polymer, which are key parameters for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

Properties of Hypothetical Poly(this compound)

Property Predicted Influence of Structural Features
Solubility The 3-ethyl group would enhance solubility in organic solvents.
Conductivity The electron-donating amine group could potentially increase the electron density of the polymer backbone, affecting its conductivity.
Band Gap The combination of the amino and ethyl groups would influence the HOMO and LUMO energy levels, thus tuning the optical and electronic band gap.

| Morphology | The presence of the substituents would affect the packing of the polymer chains in the solid state, which is critical for charge transport. |

Components in the Fabrication of Functional Materials

Beyond polymers, 2-aminothiophene derivatives are utilized in the creation of a variety of functional materials. Their ability to act as precursors for dyes and pigments is well-known. The chromophoric properties of molecules derived from this compound could be tailored by extending the conjugation through reactions at the amino group or the thiophene ring.

Furthermore, the nucleophilic amine and the potential for coordination through the sulfur atom make 2-aminothiophenes interesting candidates for the development of sensors and molecular switches. The specific electronic signature of this compound derivatives could be exploited for the selective detection of analytes or for creating materials that respond to external stimuli such as light or pH.

Design of Chemical Sensors and Sensing Platforms

The inherent reactivity and electronic nature of the this compound scaffold make its derivatives promising candidates for the development of chemical sensors. While direct applications of the parent compound are not extensively documented, the broader class of aminothiophene derivatives has been successfully integrated into various sensing platforms. The lone pair of electrons on the nitrogen atom of the amine group and the sulfur atom within the thiophene ring can interact with a variety of analytes, leading to measurable changes in the material's optical or electronic properties.

One common strategy involves the functionalization of the amine group to create specific recognition sites for target molecules. For instance, Schiff base derivatives, formed by the condensation of aminothiophenes with aldehydes or ketones, can act as selective chelating agents for metal ions. The binding of a metal ion to the Schiff base ligand can induce a color change or a change in fluorescence, forming the basis of a colorimetric or fluorometric sensor.

Furthermore, polymers incorporating 3-aminothiophene units can be used to construct conductometric sensors. The electrical conductivity of these polymers can be modulated by the adsorption of gas molecules or other chemical species. This change in conductivity serves as the sensing signal. The ethyl group at the 3-position can enhance the solubility and processability of these polymers, facilitating their deposition as thin films for sensor fabrication.

Derivative TypeSensing MechanismTarget Analytes
Schiff Base DerivativesColorimetric/FluorometricMetal Ions
Poly(aminothiophene)sConductometricGases, Volatile Organic Compounds
Functionalized MonomersElectrochemicalBiomolecules, pH
Integration into Organic Electronic Devices

The semiconducting properties of thiophene-based materials have led to their widespread use in organic electronics. Derivatives of this compound are being investigated as components in devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ability to modify the molecular structure of these derivatives allows for the tuning of their electronic energy levels (HOMO and LUMO) and charge transport characteristics, which are crucial for device performance.

For OFETs, polymers and small molecules derived from this compound can serve as the active semiconductor layer. The planarity of the thiophene ring and the potential for strong intermolecular π-π stacking are desirable for efficient charge transport. The amine functionality offers a site for further chemical modification to optimize the material's packing and electronic properties. Research in this area focuses on synthesizing derivatives with extended π-conjugation and tailored side chains to achieve high charge carrier mobilities and on/off ratios.

Device TypeRole of this compound DerivativeKey Properties
Organic Light-Emitting Diodes (OLEDs)Hole-Transporting Layer, Host MaterialTunable HOMO/LUMO levels, Good film-forming properties
Organic Field-Effect Transistors (OFETs)Active Semiconductor LayerHigh charge carrier mobility, Good on/off ratio
Organic Photovoltaics (OPVs)Donor MaterialBroad absorption spectrum, Efficient charge separation

Catalytic Applications of this compound Derivatives

The presence of both a heteroaromatic ring and a nucleophilic amine group makes derivatives of this compound valuable in the field of catalysis. They can be employed as ligands in organometallic catalysis or as organocatalysts themselves.

Ligand Design for Organometallic Catalysis

The nitrogen and sulfur atoms in this compound derivatives can coordinate to metal centers, making them effective ligands for a variety of transition metal-catalyzed reactions. Schiff base ligands derived from this compound, for example, can form stable complexes with metals like palladium, copper, and nickel. These complexes have shown catalytic activity in cross-coupling reactions such as the Suzuki and Heck reactions, which are fundamental transformations in organic synthesis.

The design of these ligands can be systematically varied to influence the catalytic performance. Altering the steric and electronic properties of the substituents on the thiophene ring and the imine bond can modulate the reactivity and selectivity of the metal catalyst. For instance, introducing bulky groups near the metal center can promote reductive elimination, a key step in many cross-coupling cycles. Chiral derivatives of this compound can be used to synthesize chiral ligands for asymmetric catalysis, enabling the enantioselective synthesis of valuable molecules.

Metal CatalystLigand TypeCatalyzed Reaction
Palladium (Pd)Schiff Base, Phosphine-ThiopheneSuzuki Coupling, Heck Reaction, C-H Activation
Copper (Cu)Bidentate N,S-LigandsUllmann Condensation, Click Chemistry
Nickel (Ni)Tetradentate Schiff BasePolymerization, Cross-Coupling

Role in Organocatalytic Systems

In addition to serving as ligands, chiral derivatives of this compound can function as organocatalysts, driving chemical reactions without the need for a metal. The amine group can act as a Brønsted base or, when protonated, as a Brønsted acid. It can also participate in the formation of enamines or iminium ions, which are key intermediates in many organocatalytic transformations.

For example, chiral secondary amines derived from this compound can be used to catalyze asymmetric aldol or Michael reactions. The thiophene ring can influence the stereochemical outcome of the reaction through non-covalent interactions with the substrates in the transition state. The development of novel organocatalysts based on the this compound scaffold is an active area of research, with the potential to provide more sustainable and environmentally friendly catalytic methods.

Reaction TypeRole of CatalystKey Intermediates
Asymmetric Aldol ReactionEnamine CatalysisEnamine
Asymmetric Michael AdditionIminium Ion CatalysisIminium Ion
Asymmetric Mannich ReactionBrønsted Acid/Base CatalysisHydrogen Bonding

Q & A

Q. What are the optimal synthetic routes for 3-Ethylthiophen-2-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or cross-coupling reactions. For example, thiophene derivatives are often synthesized using reductive amination or alkylation of thiophen-2-amine precursors. A reported method for analogous compounds involves reacting 2-thiophenemethylamine with aldehydes in methanol/ethanol mixtures under reflux, followed by purification via filtration and desiccation . Optimization may include testing solvents (e.g., methanol vs. ethanol), adjusting molar ratios of reactants, and employing catalysts (e.g., ZnSO₄ for coordination-driven stabilization). Yield improvements can be monitored via HPLC or GC-MS, while purity is assessed using melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : Analyze aromatic proton signals in the δ 6.5–7.5 ppm range for thiophene ring protons and δ 1.0–1.5 ppm for the ethyl group’s methyl protons.
  • IR Spectroscopy : Identify N-H stretching (~3300–3500 cm⁻¹) and C-S bonds (~600–700 cm⁻¹).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or GC-MS, with fragmentation patterns indicating amine and ethyl group stability.
    Cross-referencing with PubChem data for structurally similar compounds (e.g., thiophen-3-amine oxalate) ensures consistency in spectral assignments .

Advanced Research Questions

Q. How do structural modifications at the ethyl group in this compound influence its reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The ethyl group’s steric and electronic effects can be studied by synthesizing analogs (e.g., 3-propyl or 3-fluoroethyl derivatives) and comparing reaction kinetics. Techniques like Hammett plots or DFT calculations can correlate substituent effects with activation energies. For instance, bulky substituents may hinder nucleophilic attack, while electron-withdrawing groups (e.g., fluorine) could enhance electrophilicity. Computational modeling using InChI-derived structures (e.g., PubChem’s thiophen-3-amine data) provides insights into electronic distributions . Experimental validation involves monitoring reaction rates via UV-Vis spectroscopy or HPLC under controlled conditions .

Q. How can contradictory data regarding the compound’s stability under oxidative conditions be resolved?

  • Methodological Answer : Contradictions in oxidative stability may arise from varying experimental setups (e.g., oxygen exposure levels, temperature). A systematic approach includes:
  • Controlled Oxidation Studies : Expose the compound to incremental O₂ concentrations and analyze degradation products (e.g., carboxylic acids or sulfoxides) via LC-MS.
  • Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) or differential scanning calorimetry (DSC) to assess decomposition thresholds.
  • Comparative Literature Review : Cross-reference with studies on similar compounds (e.g., 1-(3-methylthiophen-2-yl)butan-1-amine) to identify consistent degradation pathways .

Q. What computational approaches are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental data?

  • Methodological Answer :
  • DFT Calculations : Use software like Gaussian or ORCA to model frontier molecular orbitals (HOMO/LUMO) and predict reactivity. Compare computed NMR chemical shifts (e.g., via GIAO method) with experimental data .
  • Molecular Dynamics (MD) Simulations : Study solvation effects in common solvents (e.g., DMSO, water) to predict solubility and aggregation behavior.
  • Validation : Overlay computational IR spectra with experimental results to verify vibrational mode accuracy. PubChem’s InChIKey data (e.g., XBLAYFVCUPTTOI for thiophen-3-amine oxalate) ensures structural fidelity in models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.